Cas no 2411195-19-0 (Quinazolin-7-yl sulfurofluoridate)

Quinazolin-7-yl sulfurofluoridate 化学的及び物理的性質
名前と識別子
-
- quinazolin-7-yl sulfurofluoridate
- Z3919186661
- Quinazolin-7-yl sulfurofluoridate
-
- インチ: 1S/C8H5FN2O3S/c9-15(12,13)14-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H
- InChIKey: HUBRVSZHMIULJZ-UHFFFAOYSA-N
- SMILES: S(=O)(=O)(OC1C=CC2=CN=CN=C2C=1)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 316
- トポロジー分子極性表面積: 77.5
- XLogP3: 1.2
Quinazolin-7-yl sulfurofluoridate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7554377-1.0g |
quinazolin-7-yl sulfurofluoridate |
2411195-19-0 | 95.0% | 1.0g |
$0.0 | 2025-03-22 |
Quinazolin-7-yl sulfurofluoridate 関連文献
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
6. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
Quinazolin-7-yl sulfurofluoridateに関する追加情報
Introduction to Quinazolin-7-yl sulfurofluoridate (CAS No: 2411195-19-0)
Quinazolin-7-yl sulfurofluoridate, identified by its Chemical Abstracts Service (CAS) number 2411195-19-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinazoline derivatives, a class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. The unique structural features of Quinazolin-7-yl sulfurofluoridate, particularly its sulfurofluoridate moiety, contribute to its distinctive chemical properties and make it a subject of intense study in synthetic chemistry and drug discovery.
The synthesis and characterization of Quinazolin-7-yl sulfurofluoridate represent a testament to the advancements in organic synthesis techniques. The introduction of fluorine and sulfur atoms into the quinazoline backbone enhances the compound's electronic properties, making it a promising candidate for further functionalization and derivatization. These modifications are crucial for optimizing pharmacokinetic profiles and improving biological efficacy, which are essential considerations in the development of new pharmaceutical agents.
In recent years, quinazoline derivatives have been extensively explored for their potential in treating various diseases, including cancer, infectious diseases, and inflammatory conditions. The sulfurofluoridate group in Quinazolin-7-yl sulfurofluoridate is particularly noteworthy, as it has been shown to exhibit inhibitory effects on certain enzymes and receptors involved in pathogenic processes. This has led to its investigation as a lead compound in the development of novel therapeutic agents.
The chemical structure of Quinazolin-7-yl sulfurofluoridate (CAS No: 2411195-19-0) consists of a quinazoline ring system substituted with a sulfurofluoridate functional group at the 7-position. This arrangement imparts unique reactivity and stability, making it suitable for various chemical transformations. Researchers have leveraged these properties to develop novel synthetic routes that improve yield and purity, facilitating further exploration of its biological potential.
One of the most compelling aspects of Quinazolin-7-yl sulfurofluoridate is its role in preclinical studies aimed at identifying new therapeutic targets. Preliminary studies have indicated that this compound exhibits promising activity against certain cancer cell lines by interfering with key signaling pathways involved in tumor growth and progression. Additionally, its interaction with biological targets suggests potential applications in treating infectious diseases caused by bacterial and viral pathogens.
The pharmacological profile of Quinazolin-7-yl sulfurofluoridate has been further elucidated through computational modeling and experimental assays. These studies have provided valuable insights into its mechanism of action, highlighting its ability to modulate enzyme activity and receptor binding. Such information is critical for optimizing drug design and ensuring safety and efficacy in clinical settings.
The synthesis of derivatives from Quinazolin-7-yl sulfurofluoridate represents another area of active research. By introducing additional functional groups or altering the quinazoline core, scientists aim to enhance specific biological activities while minimizing side effects. These efforts are part of a broader trend in medicinal chemistry toward rational drug design, where structural modifications are guided by detailed understanding of biological targets.
In conclusion, Quinazolin-7-yl sulfurofluoridate (CAS No: 2411195-19-0) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable tool for developing new therapeutic agents. As research continues to uncover its full pharmacological profile, this compound is poised to play a crucial role in addressing unmet medical needs across various therapeutic areas.
2411195-19-0 (Quinazolin-7-yl sulfurofluoridate) Related Products
- 2138586-19-1(5-(4-Aminophenyl)-3-cyclopentyl-1,3-oxazolidin-2-one)
- 1396556-84-5(2-(4-{(3,5-dimethoxyphenyl)methoxymethyl}piperidin-1-yl)-N-(oxolan-2-yl)methylacetamide; oxalic acid)
- 26638-43-7(methyl 2-chlorosulfonylbenzoate)
- 367-21-5(3-Chloro-4-fluoroaniline)
- 2092111-40-3(1-(4-methoxy-3-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 55658-71-4(Cannabidiolinsaeure-methylester)
- 33884-75-2(2-(cyclobutylamino)ethan-1-ol)
- 1224169-47-4(2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol hydrochloride)
- 1171838-47-3(6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo3,4-bpyridine-4-carboxylic acid)
- 2229147-68-4(2-bromo-1-2-(methoxymethyl)-1,3-thiazol-4-ylethan-1-ol)




